molecular formula C18H19F2N3O3 B221608 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid CAS No. 178233-18-6

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid

Cat. No. B221608
CAS RN: 178233-18-6
M. Wt: 363.4 g/mol
InChI Key: FXHKZPNHDSOFGV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid is a synthetic derivative of the fluoroquinolone class of antibiotics. It has been extensively studied for its potential application in the treatment of bacterial infections.

Mechanism of Action

The mechanism of action of 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid involves inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV enzymes. The compound binds to the enzymes and prevents them from carrying out their normal functions, leading to inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties. It is well absorbed after oral administration and has a long half-life, which allows for once-daily dosing. The compound has also been shown to have good tissue penetration, which is important for the treatment of infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid in lab experiments is its broad-spectrum activity against a wide range of bacteria. However, one of the limitations is the potential for the development of resistance, which is a common problem with antibiotics.

Future Directions

For research include the development of new derivatives with improved activity and reduced potential for resistance, as well as the study of the compound's potential application in the treatment of other infections and optimization of dosing regimens.

Synthesis Methods

The synthesis of 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid involves several steps. The starting material is 6,8-difluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid. The synthesis involves the introduction of a cyclopropyl group and an amino group at the C-1 position of the quinolone ring system. The final product is obtained after purification using column chromatography.

Scientific Research Applications

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid has been extensively studied for its antibacterial activity. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including strains that are resistant to other antibiotics. The compound has also been studied for its potential application in the treatment of tuberculosis, as it has been shown to be active against Mycobacterium tuberculosis.

properties

CAS RN

178233-18-6

Molecular Formula

C18H19F2N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H19F2N3O3/c1-8-12-15(14(20)16(13(8)19)22-5-4-9(21)6-22)23(10-2-3-10)7-11(17(12)24)18(25)26/h7,9-10H,2-6,21H2,1H3,(H,25,26)/t9-/m0/s1

InChI Key

FXHKZPNHDSOFGV-VIFPVBQESA-N

Isomeric SMILES

CC1=C2C(=C(C(=C1F)N3CC[C@@H](C3)N)F)N(C=C(C2=O)C(=O)O)C4CC4

SMILES

CC1=C2C(=C(C(=C1F)N3CCC(C3)N)F)N(C=C(C2=O)C(=O)O)C4CC4

Canonical SMILES

CC1=C2C(=C(C(=C1F)N3CCC(C3)N)F)N(C=C(C2=O)C(=O)O)C4CC4

synonyms

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-5-methyl-4-oxo-q uinoline-3-carboxylic acid

Origin of Product

United States

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